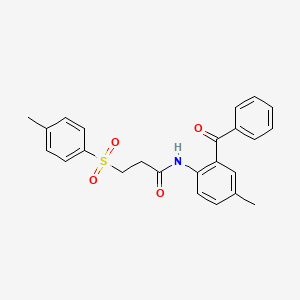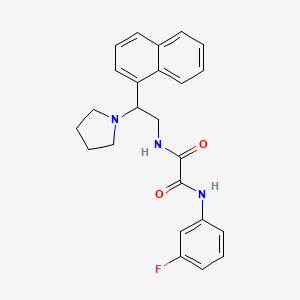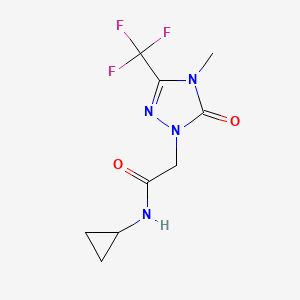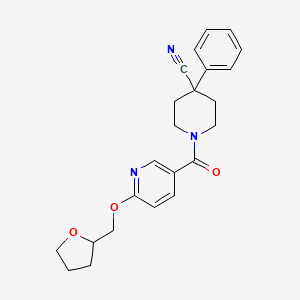
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide, also known as BMTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BMTP belongs to the family of tosylamides and has been extensively studied for its anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cellular processes that are essential for cell division.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has also been shown to have anti-inflammatory and analgesic properties. In addition, N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been found to have low toxicity and high selectivity for cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it an ideal candidate for further development as a potential anti-cancer drug. However, one of the limitations of using N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide in lab experiments is its low solubility, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide. One area of research is the development of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route for N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide, as well as its potential side effects. Another area of research is the development of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide as a potential anti-inflammatory and analgesic drug. In addition, further studies are needed to better understand the mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide and its potential applications in other areas of medicine.
Conclusion:
In conclusion, N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been extensively studied for its anti-cancer properties and has also been shown to have anti-inflammatory and analgesic properties. Further research is needed to better understand the mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis method of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide involves the reaction of 2-benzoyl-4-methylphenylamine with 3-tosylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been extensively studied for its anti-cancer properties. It has been found to be effective against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In addition to its anti-cancer properties, N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has also been studied for its anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-17-8-11-20(12-9-17)30(28,29)15-14-23(26)25-22-13-10-18(2)16-21(22)24(27)19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPJJAVQYJVHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2848595.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2848597.png)
![2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide](/img/structure/B2848599.png)

![5-(4-fluorophenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2848601.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2848602.png)
![4-(4-Methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2848603.png)


![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2848612.png)
![1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2848613.png)


![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2848618.png)